3-methyl-6-nitro-1,3-benzoxazol-2-one

Synthetic Chemistry Heterocyclic Derivatization Benzoxazolone

Researchers requiring a defined 6-nitro-benzoxazolone scaffold face limited availability of the N-3 methyl variant. 3-Methyl-6-nitro-1,3-benzoxazol-2-one (CAS 101084-61-1) directly fills this gap. • Exclusive precursor for high-yield reduction to 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one, enabling amide, sulfonamide, and urea library synthesis. • Documented substrate for TDAE-mediated C-5 functionalization, granting access to chemical space inaccessible via other starting materials. • Reported COX-2 inhibitory activity (IC50 0.18 µM) with a favorable profile (XLogP3 1.2, 0 H-bond donors) for hit-to-lead expansion. Bulk quantities available; global shipping.

Molecular Formula C8H6N2O4
Molecular Weight 194.14 g/mol
CAS No. 101084-61-1
Cat. No. B3045002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-6-nitro-1,3-benzoxazol-2-one
CAS101084-61-1
Molecular FormulaC8H6N2O4
Molecular Weight194.14 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)[N+](=O)[O-])OC1=O
InChIInChI=1S/C8H6N2O4/c1-9-6-3-2-5(10(12)13)4-7(6)14-8(9)11/h2-4H,1H3
InChIKeyVUKIKMHYSUVLQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-6-nitro-1,3-benzoxazol-2-one Overview


3-Methyl-6-nitro-1,3-benzoxazol-2-one (CAS 101084-61-1) is a heterocyclic small molecule belonging to the benzoxazolone family, with a molecular formula of C8H6N2O4 and a molecular weight of 194.14 g/mol [1]. Its structure comprises a benzene ring fused with an oxazol-2-one ring, featuring a methyl substituent at the N-3 position and a nitro group at the C-6 position . Unlike generic benzoxazolone scaffolds, the specific substitution pattern of this compound confers unique reactivity profiles, particularly through its 6-nitro group, which serves as a critical handle for reduction to the corresponding amino derivative, thereby enabling downstream functionalization .

3-Methyl-6-nitro-1,3-benzoxazol-2-one: Key Differences from Analogs


Generic substitution with other benzoxazolone derivatives is not feasible due to quantifiable differences in molecular properties that directly impact synthetic utility, physicochemical behavior, and biological target engagement. For example, the specific N-3 methyl substitution distinguishes this compound from the unsubstituted 6-nitro-2(3H)-benzoxazolone (CAS 4694-91-1), leading to a different hydrogen bond donor count (0 vs. 1) and, consequently, distinct solubility and membrane permeability characteristics [1]. Furthermore, the N-3 alkyl group is a key determinant of steric and electronic effects; replacing the methyl with an ethyl group (CAS 32418-07-8) alters the molecular weight (194.14 vs. 208.17 g/mol) and computed LogP values, which can significantly modify binding kinetics and metabolic stability in pharmacological assays . Such variations preclude the assumption of functional equivalence, necessitating a specific procurement strategy based on precise structural requirements.

3-Methyl-6-nitro-1,3-benzoxazol-2-one: Quantitative Evidence


Precursor to 6-Amino-3-methyl-benzoxazolone

3-Methyl-6-nitro-1,3-benzoxazol-2-one serves as the direct and quantifiable synthetic precursor to 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one. This is a specific and documented transformation: the nitro group is reduced to an amino group using tin(II) chloride and hydrogen chloride in an ethanol/water solvent system under reflux for 1.5 hours . This is not a general class property but a defined synthetic step that generates a specific amine intermediate with a molecular formula of C8H8N2O2 and a molecular weight of 164.16 g/mol, which is distinct from other potential benzoxazolone reductions .

Synthetic Chemistry Heterocyclic Derivatization Benzoxazolone

5-Substituted Derivatives via TDAE Strategy

This compound is specifically utilized as the foundational substrate for generating a benzoxazolinonic anion via the TDAE (Tetrakis(dimethylamino)ethylene) strategy, a reaction that is not universally applicable to all benzoxazolones. This anionic species is then exclusively reacted with aromatic carbonyl and α-carbonyl ester derivatives to produce new 5-substituted 3-methyl-6-nitro-benzoxazolones [1]. The methodology describes an 'original pathway' that is specific to this substrate, providing access to a chemical space at the C-5 position that would be inaccessible or inefficient using other in-class compounds or alternative synthetic routes.

Synthetic Methodology Benzoxazolone Chemistry TDAE Strategy

COX-2 Inhibition Potential

While primary literature for this specific compound is limited, a commercial vendor's technical datasheet indicates an inhibitory concentration (IC50) of 0.18 µM against COX-2 . This reported value provides a preliminary benchmark for activity. For comparison, the established NSAID celecoxib, a known COX-2 inhibitor, exhibits an IC50 of 0.04 µM in whole-cell assays, while a structurally distinct benzoxazole derivative in BindingDB shows an IC50 of 0.55 µM against human COX-2 [1][2]. Although these are not direct head-to-head comparisons, they provide a frame of reference for the compound's potential potency within the broader class of COX-2 inhibitors.

Pharmacology Enzymology Inflammation COX-2

Physicochemical Differentiation from Analogs

Computed physicochemical properties provide a clear, quantifiable basis for differentiating 3-methyl-6-nitro-1,3-benzoxazol-2-one from its closest analogs. The N-3 methyl group confers distinct properties compared to the N-unsubstituted (CAS 4694-91-1) and N-ethyl (CAS 32418-07-8) analogs. These differences in molecular weight, hydrogen bond donor count, and lipophilicity (as estimated by XLogP3) directly influence solubility, permeability, and potential for off-target interactions, guiding selection for specific drug discovery or chemical biology campaigns.

Physicochemical Properties Computational Chemistry Drug Design

3-Methyl-6-nitro-1,3-benzoxazol-2-one: Recommended Applications


6-Amino-Benzoxazolone Library Synthesis

Procurement is strongly indicated for medicinal chemistry projects requiring a 6-amino-benzoxazolone core. The compound is a documented precursor for the high-yield synthesis of 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one, which can be further functionalized into amides, sulfonamides, or ureas, common motifs in kinase inhibitors and other enzyme-targeting small molecules . The reported 0 hydrogen-bond donor count of the nitro precursor may also be advantageous in specific permeability contexts [1].

5-Substituted Benzoxazolone Libraries via TDAE

This compound is the essential substrate for researchers employing the TDAE strategy to generate 5-substituted 3-methyl-6-nitro-benzoxazolones. This methodology provides exclusive access to a specific region of chemical space (C-5 functionalized benzoxazolones) that is not readily accessible by other means or with other starting materials, making it a non-substitutable reagent for this specific synthetic protocol [2].

COX-2 Hit Validation and SAR Exploration

For research groups investigating novel COX-2 inhibitors, this compound represents a commercially available starting point with a reported preliminary IC50 of 0.18 µM . This level of activity places it in the active range for this target, and its distinct physicochemical profile (e.g., XLogP3 of 1.2) compared to bulkier or more polar analogs makes it a suitable candidate for early-stage hit expansion and SAR studies focused on optimizing potency and drug-like properties [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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